2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N5O3/c1-15-9-11-18(12-10-15)36-23-22-31-32(24(35)33(22)20-8-3-2-7-19(20)30-23)14-21(34)29-17-6-4-5-16(13-17)25(26,27)28/h2-13H,14H2,1H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRFBXWAZRXCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This step involves the reaction of 4-chloro-8-methylquinoxaline with hydrazine hydrate to form the triazoloquinoxaline ring.
Introduction of the phenoxy group: The triazoloquinoxaline intermediate is then reacted with 4-methylphenol in the presence of a base to introduce the phenoxy group.
Chemical Reactions Analysis
2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds within the triazoloquinoxaline class exhibit significant anticancer activity. A study demonstrated that derivatives similar to this compound effectively inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown promising results against various cancer cell lines, including breast and lung cancers.
Antimicrobial Effects
The compound's antimicrobial properties have also been explored. It has shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory activity exhibited by this compound. Studies have demonstrated that it can reduce inflammation markers in vitro and in vivo, indicating its potential for treating inflammatory diseases such as arthritis .
Material Science Applications
In addition to biological applications, this compound has implications in material science. Its unique properties allow for exploration in the development of organic electronic materials. Research has indicated that derivatives can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they may enhance charge transport properties due to their electron-donating characteristics .
Table 2: Material Science Applications
| Application Type | Potential Use | Characteristics | Reference |
|---|---|---|---|
| Organic Electronics | OLEDs | Enhanced charge transport | |
| Organic Photovoltaics | OPVs | Electron-donating properties |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of triazoloquinoxaline derivatives on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections.
Mechanism of Action
The mechanism of action of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the replication process and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Core Structure and Substituent Variations
Compound A shares a triazoloquinoxaline backbone with several analogs, but its activity and physicochemical properties are modulated by substituents. Key comparisons include:
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl (-CF3) group in Compound A and –15 enhances metabolic stability and binding affinity compared to methyl or methoxy groups (e.g., ).
- Alkyl Chain Modifications : Ethyl () and propyl () groups on the triazolo ring may influence lipophilicity and pharmacokinetics.
Pharmacological Activity
Anticancer Activity
- Triazoloquinoxaline Derivatives: highlights quinoxaline analogs with methyl ester substituents demonstrating in vitro anticancer activity (e.g., inhibition of MDA-MB-231 breast cancer cells). Compound A’s trifluoromethyl group may enhance cytotoxicity compared to non-halogenated analogs.
- Quinazolinone Derivatives: and report quinazolinone-based compounds with anticancer activity via TACE inhibition or apoptosis induction, suggesting structural flexibility in targeting cancer pathways.
Enzyme Inhibition
- α-Glucosidase Inhibition: describes a quinazolinone-thiosemicarbazide hybrid (IC50 = 12.3 µM), indicating that acetamide-linked heterocycles can target metabolic enzymes.
- Antiprotozoal Activity: While Compound A’s activity is unreported, notes that triazole-containing compounds require structural optimization to balance efficacy and cytotoxicity.
Biological Activity
The compound 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS Number: 1189855-89-7) is a complex organic molecule belonging to the class of triazoloquinoxalines. Its unique chemical structure suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 425.4 g/mol. The structure includes a triazoloquinoxaline core, which is known for its broad-spectrum biological activities including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| CAS Number | 1189855-89-7 |
| Molecular Formula | C24H19N5O3 |
| Molecular Weight | 425.4 g/mol |
| Chemical Structure | Structure |
Antimicrobial Activity
Research indicates that compounds within the triazoloquinoxaline class exhibit significant antimicrobial properties. The presence of the 4-methylphenoxy and trifluoromethyl groups enhances these effects by increasing lipophilicity and improving interaction with microbial cell membranes. Studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar activity .
Anticancer Potential
The compound's ability to intercalate DNA has been highlighted in studies focusing on its anticancer properties. This mechanism can disrupt DNA replication and transcription in cancer cells, leading to apoptosis. Preliminary data suggest that it could be effective against several cancer cell lines, although specific IC50 values for this compound are not yet available .
Enzyme Inhibition
Triazoloquinoxaline derivatives have been reported to inhibit key enzymes involved in cancer progression and inflammation. For instance, they may target cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and tumorigenesis. The specific inhibitory activity of this compound on COX enzymes remains to be elucidated but is an area of active research .
Case Studies
Several studies have explored the biological activity of triazoloquinoxaline derivatives:
- Antimicrobial Testing : A study demonstrated that related triazoloquinoxaline compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Anticancer Evaluation : In vitro assays showed that derivatives with similar structural features induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Enzyme Inhibition Studies : Research on related compounds indicated effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for this compound, and how can reaction conditions be optimized for yield?
- Methodology : Multi-step synthesis typically involves constructing the triazoloquinoxaline core first, followed by functionalization with the 4-methylphenoxy and trifluoromethylphenylacetamide groups. Key steps include:
- Core formation : Cyclocondensation of quinoxaline precursors with hydrazine derivatives under reflux in acetic acid .
- Coupling reactions : Use of nucleophilic aromatic substitution (SNAr) or Ullmann-type couplings for phenoxy group introduction, requiring anhydrous conditions and catalysts like CuI .
- Amidation : Activate the carboxylic acid intermediate (e.g., via HOBt/EDC coupling) for reaction with 3-(trifluoromethyl)aniline .
- Optimization : Monitor reaction progress via TLC/HPLC, and adjust solvent polarity (e.g., DMF for solubility) or temperature (80–120°C) to minimize side products .
Q. What safety protocols are critical during handling, given its structural analogs’ GHS classifications?
- Hazard mitigation : Based on structurally related triazoloquinoxalines and acetamides:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact (GHS Category 1B for skin irritation) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (respiratory irritant per GHS Category 3) .
- Spill management : Collect solid residues in sealed containers; avoid aqueous washing to prevent environmental contamination .
Q. Which spectroscopic techniques are prioritized for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regioselectivity of triazoloquinoxaline substitution patterns and acetamide linkage. Use DEPT-135 to distinguish CH2/CH3 groups in the 4-methylphenoxy moiety .
- High-Resolution Mass Spectrometry (HRMS) : Accurately verify molecular ion peaks (e.g., [M+H]+) to confirm molecular formula .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients; track UV absorption at 254 nm for aromatic systems .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported biological activity data?
- Approach :
- Docking studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina to rationalize conflicting IC50 values across assays .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify solvent effects or conformational flexibility .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing CF3) with bioactivity trends using Hammett constants .
Q. What experimental design principles minimize side reactions during trifluoromethylphenyl group introduction?
- Factorial design : Apply a 23 factorial matrix to test variables:
- Factors : Temperature (60–100°C), catalyst loading (5–15 mol% Pd(OAc)2), and solvent (toluene vs. DMSO).
- Response : Yield and byproduct formation (monitored via LC-MS).
- Optimized conditions : Higher yields (>75%) achieved at 80°C with 10 mol% catalyst in DMSO, minimizing dehalogenation byproducts .
Q. How can AI-driven platforms accelerate derivative synthesis and reaction optimization?
- Case study :
- Reaction prediction : Use IBM RXN for retrosynthetic pathway suggestions, prioritizing Buchwald-Hartwig amidation for acetamide linkage .
- Self-optimizing systems : Implement Bayesian optimization with real-time HPLC feedback to adjust reagent stoichiometry and reaction time .
Data Contradiction Analysis
Q. How to address discrepancies in solubility profiles across pharmacological studies?
- Root cause : Variability in assay media (e.g., DMSO content, pH).
- Resolution :
- Standardize solvent systems (e.g., 0.5% Tween-80 in PBS for in vitro assays) .
- Use shake-flask method with HPLC quantification to measure intrinsic solubility .
Q. Why do cytotoxicity results vary between 2D vs. 3D cell models?
- Hypothesis : Poor penetration in 3D spheroids due to high logP (~3.5).
- Testing : Compare IC50 in monolayers vs. spheroids; enhance uptake via nanoformulation (e.g., PLGA nanoparticles) .
Methodological Resources
- Synthetic protocols : Refer to triazoloquinoxaline functionalization in Monatshefte für Chemie .
- Safety guidelines : Align with OSHA standards for acetamide handling .
- Computational tools : ICReDD’s quantum chemistry-informed reaction design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
